molecular formula C22H27NO6 B4301380 ETHYL 3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE

ETHYL 3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE

Cat. No.: B4301380
M. Wt: 401.5 g/mol
InChI Key: CQGWGZLWANSKTH-UHFFFAOYSA-N
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Description

Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-ethoxyphenyl)propanoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a combination of aromatic and aliphatic structures, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Sulfuric acid or hydrochloric acid

    Temperature: Reflux conditions (around 60-80°C)

    Solvent: Anhydrous ethanol

The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic attack by the ethanol to form the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-ethoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Brominated aromatic compounds.

Scientific Research Applications

Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-ethoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ETHYL 3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then interact with various biological pathways. The aromatic rings can also participate in π-π interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Another ester with a simpler structure, used in perfumes and flavoring agents.

    METHYL 3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE: A methyl ester analog with similar properties.

    Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.

Uniqueness

Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-ethoxyphenyl)propanoate is unique due to its combination of aromatic and aliphatic structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-ethoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6/c1-5-28-17-10-7-15(8-11-17)18(14-21(24)29-6-2)23-22(25)16-9-12-19(26-3)20(13-16)27-4/h7-13,18H,5-6,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGWGZLWANSKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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